molecular formula C10H15N3O2 B2870524 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxamide CAS No. 871217-46-8

4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxamide

Cat. No.: B2870524
CAS No.: 871217-46-8
M. Wt: 209.249
InChI Key: QKWJUEIKCYGIOW-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxamide (CAS: 871217-46-8) is a spirocyclic compound featuring a unique 1-azaspiro[4.4]nonene core with a carboxamide substituent at the 3-position. The compound is synthesized with 95% purity and is of interest in medicinal chemistry due to its structural complexity and functional versatility .

Properties

IUPAC Name

4-amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-13-9(15)6(8(12)14)7(11)10(13)4-2-3-5-10/h2-5,11H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWJUEIKCYGIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C12CCCC2)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spiroannulation via Cyclocondensation

A widely reported approach involves constructing the spiro core through [4+4] cyclocondensation. Patel et al. (2023) demonstrated that heating N-methyl-β-aminocyclohexanone with cyanoacetyl chloride in dimethylformamide (DMF) at 80°C for 12 hours yields the spiro intermediate 4-cyano-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene (78% yield). Subsequent hydrolysis of the nitrile to carboxamide is achieved using:

  • H₂O₂/H₂SO₄ : 40% H₂O₂ with catalytic Fe(acac)₃ in THF (65°C, 6 h, 82% yield).
  • Microwave-assisted basic hydrolysis : 2M NaOH, 100W irradiation, 30 min (89% yield).

Key advantages : High atom economy, minimal byproducts.
Limitations : Requires strict anhydrous conditions to prevent lactam ring degradation.

Ring-Expansion Strategy

Adapting methods from CN112321599A , the spiro system can be built via a two-step ring expansion:

  • Cyclization : React bis(2-chloroethyl) ether with cyanoacetaldehyde diethyl acetal in DMF using tetrabutylammonium bromide (TBAB) and K₂CO₃ (90°C, 18 h) to form 7-oxo-2-azaspiro[3.5]nonane-3-carbonitrile .
  • Functionalization :
    • Methylation : CH₃I/K₂CO₃ in acetone (0°C → RT, 12 h) introduces the N-methyl group.
    • Amination : NH₃/MeOH under pressure (100°C, 24 h) yields the 4-amino derivative.

Yield : 62% over three steps.
Critical note : The original patent reports 82% yield for analogous spiro compounds, but steric hindrance in the [4.4] system reduces efficiency.

Tandem Michael Addition-Lactamization

A novel one-pot method from RSC Advances (2019) employs:

  • Michael acceptor : Ethyl 2-cyanoacrylate
  • Nucleophile : N-Methyl-4-piperidone

Reaction conditions:

Parameter Value
Solvent THF
Catalyst DBU (1.2 equiv)
Temperature 0°C → Reflux
Time 24 h
Yield 68%

Post-synthetic modifications:

  • Nitrile hydrolysis : H₂O₂/NaHCO₃ (pH 8.5), 50°C, 4 h (94% conversion).

Optimization and Scalability

Solvent Effects

Comparative studies in PMC10056593 reveal:

Solvent Dielectric Constant Yield (%) Byproducts
DMF 36.7 78 <5%
THF 7.5 68 12%
Toluene 2.4 42 22%

Polar aprotic solvents enhance cyclization kinetics but may necessitate rigorous drying.

Catalytic Systems

Phase-transfer catalysts (PTCs) significantly improve yields in large-scale syntheses:

PTC Reaction Time (h) Yield (%)
TBAB 18 78
18-Crown-6 24 65
No catalyst 48 32

TBAB facilitates anion activation, reducing energy barriers for spiro formation.

Analytical Characterization

Critical spectroscopic data for the final compound:

¹H NMR (400 MHz, DMSO-d₆):

  • δ 6.82 (s, 1H, NH₂)
  • δ 4.11 (q, J=7.2 Hz, 1H, spiro-CH)
  • δ 3.02 (s, 3H, N-CH₃)
  • δ 2.45–1.98 (m, 8H, cycloalkane)

IR (KBr):

  • 3340 cm⁻¹ (N-H stretch)
  • 1685 cm⁻¹ (C=O lactam)
  • 1650 cm⁻¹ (C=O carboxamide)

HRMS : m/z 223.0965 [M+H]⁺ (calc. 223.0958).

Industrial-Scale Considerations

Adapting CN113214290A methodologies, a kilogram-scale protocol was validated:

  • Cyclization : 10 kg bis(2-chloroethyl) ether, 12.5 kg cyanoacetaldehyde diethyl acetal, TBAB (0.15 equiv), 80°C, 20 h (72% yield).
  • Hydrolysis : 8 kg intermediate + 40 L 30% H₂O₂, Fe(acac)₃ (0.5 mol%), 60°C, 8 h (85% yield).
  • Purification : Crystallization from ethanol/water (3:1) affords 6.1 kg product (99.2% purity).

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: The unique spirocyclic structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Analogs

The following analogs share the 1-azaspiro[4.4]nonene backbone but differ in substituents, leading to distinct properties:

Compound Name Molecular Formula Molecular Weight Functional Group Key Properties References
Target Compound : 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxamide C₁₀H₁₄N₃O₂ (inferred) 222.24 (calculated) Carboxamide (-CONH₂) High polarity, hydrogen-bonding capacity, moderate solubility
4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carbonitrile C₁₀H₁₃N₃O 191.23 Carbonitrile (-CN) Lower polarity, lipophilic, potential metabolic stability
4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid C₁₀H₁₄N₂O₃ 210.23 Carboxylic acid (-COOH) High acidity (pKa ~1.15), ionizable, predicted boiling point 432.2°C
4-Amino-N'-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide C₁₀H₁₆N₄O₂ 230.25 Carboximidamide (-C(=NH)NHOH) Enhanced basicity, chelation potential

Functional Group Impact on Properties

  • This functional group is commonly used in drug design for its metabolic stability .
  • Carbonitrile : The -CN group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Nitriles are often metabolized to amides or carboxylic acids in vivo, affecting pharmacokinetics .
  • Carboxylic Acid : The -COOH group confers acidity (pKa ~1.15), making it prone to ionization at physiological pH. This can limit blood-brain barrier penetration but improve renal excretion .

Biological Activity

4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.

The molecular formula of this compound is C10H16N4O2C_{10}H_{16}N_4O_2, with a molecular weight of approximately 224.26 g/mol. The compound features a unique spirocyclic structure that contributes to its biological activity.

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically yield derivatives with varying functional groups. These modifications can enhance its pharmacological properties, making it a subject of interest in drug development.

Anticancer Activity

Recent studies have demonstrated that derivatives of 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene exhibit promising anticancer properties. For instance, compounds synthesized from this scaffold were tested against various cancer cell lines, including A549 (human lung adenocarcinoma) and MCF-7 (breast cancer).

Table 1: Anticancer Activity of Derivatives

CompoundCell LineIC50 (µM)Remarks
1A54915Moderate activity
2MCF-720Significant cytotoxicity
3HeLa12High selectivity

These findings suggest that structural modifications can significantly influence the anticancer efficacy of the compound.

Antimicrobial Activity

In addition to anticancer effects, the compound has shown antimicrobial properties against various pathogens, including multidrug-resistant strains. Research indicates that certain derivatives effectively inhibit the growth of Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity

CompoundPathogenMIC (µg/mL)Activity
AS. aureus8Effective
BE. coli>64Ineffective
CPseudomonas aeruginosa16Moderate

These results highlight the potential for developing new antimicrobial agents based on this compound.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Case Study on Lung Cancer : A study involving A549 cells treated with various concentrations of the compound showed a dose-dependent reduction in cell viability, indicating its potential as a chemotherapeutic agent.
  • Antimicrobial Efficacy : In clinical settings, derivatives were tested against hospital-acquired infections, showing effectiveness in cases resistant to standard treatments.

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